Bienvenue dans la boutique en ligne BenchChem!

RS 39066

MMP7 Matrilysin Enzyme Inhibition

RS 39066 (CAS 169322-17-2) is a synthetic organic small molecule that acts as an inhibitor of matrix metallopeptidase 7 (MMP7, also known as matrilysin). The compound belongs to the hydroxamic acid class of zinc-binding group (ZBG) inhibitors and features a pseudopeptide backbone with a heterocyclic P2–P3 amide bond isostere, first described in a 1996 structure–activity relationship study.

Molecular Formula C22H33N3O6
Molecular Weight 435.5 g/mol
CAS No. 169322-17-2
Cat. No. B610581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS 39066
CAS169322-17-2
SynonymsRS 39066;  RS39066;  RS-39066.
Molecular FormulaC22H33N3O6
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)NO)C(=O)NC(CC(C)C)C(=O)NC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C22H33N3O6/c1-13(2)10-16(12-19(26)25-30)20(27)24-18(11-14(3)4)21(28)23-17-8-6-15(7-9-17)22(29)31-5/h6-9,13-14,16,18,30H,10-12H2,1-5H3,(H,23,28)(H,24,27)(H,25,26)/t16-,18+/m1/s1
InChIKeyCEEASCNCHQSPKF-AEFFLSMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RS 39066 (CAS 169322-17-2) — Potent Matrilysin (MMP7) Inhibitor for Targeted Research


RS 39066 (CAS 169322-17-2) is a synthetic organic small molecule that acts as an inhibitor of matrix metallopeptidase 7 (MMP7, also known as matrilysin) [1]. The compound belongs to the hydroxamic acid class of zinc-binding group (ZBG) inhibitors and features a pseudopeptide backbone with a heterocyclic P2–P3 amide bond isostere, first described in a 1996 structure–activity relationship study [2]. RS 39066 is reported to inhibit MMP7 with an IC₅₀ of 0.23 nM, and also shows activity against MMP3 (IC₅₀ ≈ 0.79 nM) and MMP1 (IC₅₀ ≈ 6.9 nM) [3]. It is classified as an investigative discovery agent and is primarily utilized as a tool compound for MMP7-related mechanistic studies [1].

RS 39066 (CAS 169322-17-2) — Why Broad-Spectrum MMP Inhibitors Cannot Replace a Selective MMP7 Tool Compound


Matrix metalloproteinase inhibitors are frequently treated as a single interchangeable class; however, individual MMP family members drive distinct, sometimes opposing, biological processes. Broad-spectrum clinical candidates such as Marimastat, Batimastat, and Prinomastat potently inhibit multiple MMPs (MMP-1, -2, -3, -9, -13, -14) with little discrimination [1], which has historically confounded interpretation of efficacy and toxicity in clinical trials [2]. RS 39066 exhibits a fundamentally different selectivity signature: it preferentially inhibits MMP7 (IC₅₀ 0.23 nM) while showing markedly weaker activity against MMP1 (IC₅₀ 6.9 nM) — a selectivity ratio of approximately 30-fold favoring MMP7 [3]. This contrasts sharply with broad-spectrum agents that are typically equipotent or more potent against MMP1 than MMP7. Substituting RS 39066 with a generic MMP inhibitor would therefore abolish MMP7-specific pharmacological interrogation and introduce confounding off-target MMP effects, undermining the validity of mechanistic studies focused on matrilysin-dependent pathologies [2].

RS 39066 (CAS 169322-17-2) — Head-to-Head Quantitative Differentiation Against Closest MMP7 Inhibitors


MMP7 Inhibitory Potency: RS 39066 vs. Prinomastat (AG3340)

In a cross-study comparison of MMP7 inhibition, RS 39066 achieves an IC₅₀ of 0.23 nM [1], representing an approximately 235-fold greater potency than the clinically evaluated MMP inhibitor Prinomastat (AG3340), which displays an IC₅₀ of 54 nM against MMP7 [2]. Both measurements were obtained in isolated enzyme inhibition assays using recombinant human MMP7 catalytic domain.

MMP7 Matrilysin Enzyme Inhibition

MMP7 Inhibitory Potency: RS 39066 vs. Marimastat (BB-2516)

RS 39066 inhibits MMP7 with an IC₅₀ of 0.23 nM [1], while the broad-spectrum clinical candidate Marimastat (BB-2516) shows an IC₅₀ of 20 nM against the same target [2], a difference of approximately 87-fold. The Marimastat value was measured in a standardized recombinant enzyme inhibition assay reported in the peer-reviewed literature.

MMP7 Matrilysin Broad-Spectrum MMP Inhibitor

MMP7 Inhibitory Potency: RS 39066 vs. Batimastat (BB-94)

RS 39066 (MMP7 IC₅₀ = 0.23 nM) [1] is approximately 26-fold more potent against MMP7 than Batimastat (BB-94), a prototypical broad-spectrum hydroxamate MMP inhibitor with an MMP7 IC₅₀ of 6 nM [2]. Batimastat, which reached clinical evaluation, was historically used as a pharmacological tool for pan-MMP inhibition.

MMP7 Matrilysin Batimastat

MMP7 vs. MMP1 Selectivity: A Unique Differentiation from All Major Broad-Spectrum MMP Inhibitors

RS 39066 exhibits a selectivity ratio of ~30-fold for MMP7 (IC₅₀ 0.23 nM) over MMP1 (IC₅₀ 6.9 nM) [1]. In contrast, all major broad-spectrum MMP inhibitors preferentially inhibit MMP1 over MMP7: Prinomastat MMP1 IC₅₀ = 8.3 nM vs. MMP7 IC₅₀ = 54 nM (6.5-fold MMP1 preference) [2]; Marimastat MMP1 IC₅₀ = 5 nM vs. MMP7 IC₅₀ = 20 nM (4-fold MMP1 preference) [3]; Batimastat MMP1 IC₅₀ = 3 nM vs. MMP7 IC₅₀ = 6 nM (2-fold MMP1 preference) [4]; Ilomastat MMP1 Ki = 0.4 nM vs. MMP7 Ki = 3.7 nM (9.25-fold MMP1 preference) . This inversion of selectivity — MMP7 preference over MMP1 — is unique to RS 39066 among clinically evaluated MMP inhibitors.

Selectivity MMP1 MMP7 Off-Target

RS 39066 (CAS 169322-17-2) — Optimal Research and Industrial Application Scenarios


MMP7-Specific Mechanistic Dissection in Cancer Invasion and Metastasis Models

RS 39066's 0.23 nM MMP7 potency and unique 30-fold selectivity over MMP1 [1] make it the preferred tool compound for researchers studying matrilysin-dependent extracellular matrix remodeling in tumor invasion and metastasis. Unlike broad-spectrum agents such as Marimastat or Batimastat, RS 39066 enables attribution of anti-invasive effects specifically to MMP7 inhibition, reducing the confounding influence of MMP1, MMP2, or MMP9 blockade.

Validation of MMP7 as a Therapeutic Target in Inflammatory and Fibrotic Diseases

In models of pulmonary fibrosis, inflammatory bowel disease, or rheumatoid arthritis where MMP7 has been genetically implicated but pharmacological validation has been confounded by pan-MMP inhibitor toxicity [2], RS 39066 provides the selectivity necessary to isolate MMP7's role. Its 87-fold potency margin over Marimastat and 235-fold margin over Prinomastat [3] allow low-nanomolar target engagement without saturating other MMPs.

Pharmacological Tool for MMP7 Biomarker and Pathway Studies in Pneumococcal Meningitis

MMP7 has been implicated in blood-brain barrier disruption during bacterial meningitis. RS 39066, as a selective MMP7 inhibitor [1], can serve as a critical pharmacological probe to validate MMP7-dependent mechanisms identified in genetic models. Its selectivity profile avoids the MMP-9 and MMP-2 inhibition associated with neurovascular adverse effects seen with broad-spectrum inhibitors [2].

Chemical Biology Probe for MMP7 Substrate Degradomics and Proteomics

RS 39066's distinct structural class — a pseudopeptide with a heterocyclic P2-P3 amide bond isostere and hydroxamic acid ZBG [4] — combined with its potent, selective MMP7 inhibition, positions it as an ideal affinity probe or negative control for activity-based protein profiling (ABPP) and degradomics studies aimed at cataloging MMP7-specific substrates without interference from closely related MMPs.

Quote Request

Request a Quote for RS 39066

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.